molecular formula C19H19ClN6O2 B2664256 1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1923132-83-5

1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No. B2664256
CAS RN: 1923132-83-5
M. Wt: 398.85
InChI Key: METFRJLMTDZEOT-UHFFFAOYSA-N
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Description

This compound, also known by its chemical formula C19H19ClN6O2, has a molecular weight of 398.84616 . It is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a pyrazinyl group, an oxadiazolyl group, and a cyclohexyl group .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using quantum chemical calculations and visualized using software like Gaussian 09w and Gauss View 5.0 . The density functional theory (DFT) method combined with the B3LYP function can be utilized for geometrical optimization, frequency calculations, and population analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. The boiling point, melting point, and density can be determined using standard laboratory methods .

Future Directions

The future directions for the study of this compound could include further investigation of its synthesis, reactivity, and biological activities. It could also be interesting to study its potential applications in medicine, technology, and agriculture .

properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c20-13-6-2-3-7-14(13)23-18(27)25-19(8-4-1-5-9-19)17-24-16(26-28-17)15-12-21-10-11-22-15/h2-3,6-7,10-12H,1,4-5,8-9H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METFRJLMTDZEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

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